molecular formula C17H18N2O2S2 B2625612 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide CAS No. 896348-50-8

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide

Cat. No. B2625612
CAS RN: 896348-50-8
M. Wt: 346.46
InChI Key: GIGDWZUVIIIABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide is a useful research compound. Its molecular formula is C17H18N2O2S2 and its molecular weight is 346.46. The purity is usually 95%.
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Scientific Research Applications

Applications in Anti-oxidant and Anti-bacterial Activities

A class of compounds structurally related to N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide has been researched for their potential anti-oxidant and anti-bacterial activities. Specifically, N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, synthesized from saccharine derivatives, have shown promising preliminary results in these areas. These compounds were synthesized through a process involving N-methylation, cyclization with hydrazine, and subsequent ultrasonic-mediated condensations with aromatic aldehydes. Their initial evaluations indicated notable anti-oxidant and anti-bacterial properties, suggesting a potential pathway for further development and application in related scientific fields (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).

Applications in Heterocyclic Chemistry and Drug Development

The compound and its derivatives have been a focus in the field of heterocyclic chemistry, particularly in the synthesis of benzothiazole- and benzimidazole-based heterocycles. These chemical structures serve as crucial building blocks in the development of novel pharmaceuticals and have been utilized for the synthesis of pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, among others. The importance of these compounds lies in their potential biological activities, which can lead to the development of new therapeutic agents. Their versatility in reactions and the possibility to create a multitude of novel heterocyclic compounds paves the way for further exploration and application in drug discovery and development (Darweesh, Mekky, Salman, & Farag, 2016).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-17(2)8-12-14(13(20)9-17)23-16(18-12)19-15(21)10-4-6-11(22-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGDWZUVIIIABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide

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